2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a heterocyclic core with distinct functional groups. Key structural features include:
- A 3-pentyl substituent, contributing to lipophilicity and influencing membrane permeability.
- A pyrrolidine-1-carbonyl group at position 7, which may enhance solubility and enable hydrogen bonding via the carbonyl oxygen.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions .
Properties
IUPAC Name |
3-pentyl-2-phenacylsulfanyl-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-2-3-7-16-29-25(32)21-13-12-20(24(31)28-14-8-9-15-28)17-22(21)27-26(29)33-18-23(30)19-10-5-4-6-11-19/h4-6,10-13,17H,2-3,7-9,14-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZNTCKGRYWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-2-{[(4-Methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one (Compound G859-0289)
- Core Structure: Shares the quinazolinone backbone and pyrrolidine-1-carbonyl group at position 7 .
- Substituent Differences: Position 3: 3-Methoxyphenyl (vs. Position 2: [(4-Methylphenyl)methyl]sulfanyl (vs. 2-oxo-2-phenylethylsulfanyl), reducing steric bulk but lacking the ketone functionality.
- Implications: The methoxyphenyl group may enhance aqueous solubility compared to the pentyl chain.
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Substituent Differences :
- Position 3 : 2-Ethylphenyl (vs. pentyl), offering moderate lipophilicity.
- Position 2 : Methyl group (vs. sulfanyl-containing chain), eliminating sulfur-based interactions.
- Implications :
Sulfanyl-Containing Heterocycles
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Core Structure : Oxadiazole ring with sulfanyl-linked indole and acetamide groups.
- Key Differences: Heterocycle: Oxadiazole (vs. quinazolinone), altering electronic properties and ring strain. Sulfanyl Group: Attached to an oxadiazole (vs.
- Implications :
Montelukast Derivatives
- Example: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid
- Key Features :
- Multiple sulfanyl groups in a leukotriene antagonist scaffold.
- Carboxylic acid terminus enhances solubility.
- Implications :
Pyridinone and Thiazole Derivatives
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Core Structure: Dihydropyridinone with electron-withdrawing cyano groups.
- Comparison: The 2-oxo group is analogous to the target compound’s 4-one but within a pyridine system. Dimethylamino and acetyl groups introduce strong electron-donating and withdrawing effects, respectively.
- Implications: Higher polarity (due to cyano and hydroxy groups) may limit blood-brain barrier penetration compared to the target compound .
Structural and Functional Data Table
Research Findings and Implications
- Lipophilicity : The pentyl group in the target compound enhances membrane permeability compared to methoxyphenyl or methyl substituents in analogs .
- Sulfanyl Reactivity : The 2-oxo-2-phenylethylsulfanyl group may undergo metabolic oxidation to sulfoxides, unlike Montelukast’s stable sulfanyl linkages .
- Biological Activity: While sulfanyl-containing oxadiazoles exhibit antibacterial effects, the target compound’s quinazolinone core may favor kinase or protease inhibition due to planar aromaticity .
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